AF toxin II

Description

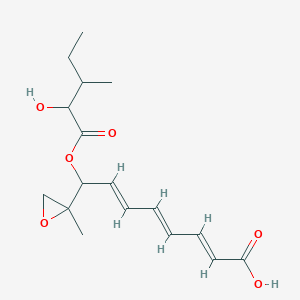

Structure

3D Structure

Properties

CAS No. |

108102-60-9 |

|---|---|

Molecular Formula |

C6H7F3O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(2E,4E,6E)-8-(2-hydroxy-3-methylpentanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C17H24O6/c1-4-12(2)15(20)16(21)23-13(17(3)11-22-17)9-7-5-6-8-10-14(18)19/h5-10,12-13,15,20H,4,11H2,1-3H3,(H,18,19)/b6-5+,9-7+,10-8+ |

InChI Key |

PXZGUAVTZUPRMI-NRIIQWGUSA-N |

SMILES |

CCC(C)C(C(=O)OC(C=CC=CC=CC(=O)O)C1(CO1)C)O |

Isomeric SMILES |

CCC(C)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C1(CO1)C)O |

Canonical SMILES |

CCC(C)C(C(=O)OC(C=CC=CC=CC(=O)O)C1(CO1)C)O |

Origin of Product |

United States |

Phytopathological Significance and Host Specificity of Af Toxin Ii

Differential Phytotoxicity of AF-toxin II in Plant Hosts

The host specificity of Alternaria alternata is largely determined by the differential toxicity of the AF-toxins. While AF toxin I is toxic to both strawberry and pear, and AF toxin III is highly toxic to strawberry and less so to pear, AF toxin II exhibits a more restricted toxicity profile nih.govnih.govusask.ca.

This compound demonstrates significant phytotoxicity towards pear cultivars. Studies have shown that this compound can induce necrosis in pear leaves. For instance, it caused necrosis on the pear cultivar Nijisseiki at a concentration of 0.02 µg/ml annualreviews.orguodiyala.edu.iq. This specific toxicity to pear, while not affecting other hosts, highlights its role in the host-specific pathogenicity of the strawberry pathotype of Alternaria alternata nih.govnih.govusask.ca.

| Toxin | Target Cultivar | Observed Effect | Concentration (µg/ml) | Reference |

| This compound | Nijisseiki (Pear) | Necrosis | 0.02 | annualreviews.orguodiyala.edu.iq |

In contrast to its effects on pear, this compound has been found to be non-toxic to strawberry cultivars. While AF toxin I and III are toxic to strawberries, this compound does not induce necrosis in strawberry cultivars such as Morioka-16 annualreviews.orgresearchgate.net. Research indicates that this compound may cause potassium leakage from strawberry leaves, but it does not lead to the characteristic necrosis induced by other AF toxins researchgate.netresearchgate.net.

Comparative Analysis of AF-toxin I, II, and III Phytotoxicity

A comparative analysis of the AF toxins reveals distinct differences in their phytotoxic activities across host plants. AF toxin I is broadly toxic, affecting both strawberry and pear. AF toxin III is primarily toxic to strawberry, with minimal effect on pear. This compound, however, is specifically toxic to pear, demonstrating a narrow host range nih.govnih.govusask.ca.

| Toxin | Toxicity to Strawberry | Toxicity to Pear |

| AF toxin I | High | High |

| This compound | Low (K+ leakage) | High |

| AF toxin III | High | Low |

(Note: "Low (K+ leakage)" for this compound on strawberry indicates it does not cause necrosis but may induce other physiological effects like potassium leakage researchgate.netresearchgate.net.)

Agonist-Antagonist Interactions: AF-toxin II Modulating AF-toxin I Activity in Strawberry Tissue

Research has identified an interesting agonist-antagonist interaction between AF toxin I and this compound in strawberry tissue. This compound, while not causing necrosis in strawberry, can modulate the activity of AF toxin I. Specifically, this compound has been observed to protect strawberry tissue from the toxic effects of AF toxin I and from fungal infection. This protective effect suggests an antagonistic role for this compound in the context of AF toxin I-induced damage in strawberries oup.comnih.gov.

Electrophysiological Studies of Membrane Potential Dynamics

Electrophysiological studies have been instrumental in elucidating the impact of AF-toxin II on the electrical properties of the plant cell membrane. These studies have demonstrated that the toxin induces an irreversible depolarization of the plasma membrane in susceptible plant genotypes. frontiersin.org This means that the membrane potential, the electrical charge difference across the membrane, is significantly reduced and cannot be restored to its normal resting state. This persistent depolarization disrupts numerous cellular functions that are dependent on the electrochemical gradient established across the plasma membrane.

The depolarization induced by AF-toxin II primarily affects the component of the membrane potential that is dependent on cellular respiration. frontiersin.orgnih.gov This portion of the membrane potential is actively maintained by the plasma membrane proton pump, H+-ATPase, which expends energy in the form of ATP to pump protons (H+) out of the cell. frontiersin.orgoup.comnih.gov While it is thought that AF-toxin affects the plasma membrane H+-ATPase, this effect is indirect. frontiersin.orgnih.gov Crucially, experiments conducted on isolated plasma membranes from susceptible host cells have shown that AF-toxin does not have a direct effect on the activity of the H+-ATPase enzyme itself. frontiersin.org This suggests that the toxin's disruption of the membrane's structure and integrity leads to a secondary, or indirect, impairment of the proton pump's function, rather than a direct binding or inhibition of the enzyme.

Molecular and Cellular Mechanisms of Af Toxin Ii Action in Susceptible Plants

Secondary Cellular Perturbations: Golgi Vesicle Fusion and Associated Membrane Damage

Following the initial interaction with and disruption of the plasma membrane, AF-toxin II induces significant secondary pathological effects within susceptible plant cells, notably the fusion of Golgi-derived vesicles with the damaged plasma membrane. This process is a delayed response, typically observed within 1 to 3 hours after the initial toxin treatment. nih.govmdpi.comnih.govnih.gov Ultrastructural studies have confirmed that the primary and direct target of AF-toxin II is the plasma membrane, with no initial damage observed in other intracellular organelles. nih.govmdpi.comnih.gov

The fusion of Golgi vesicles is considered a consequence of the primary membrane injury. nih.govmdpi.com The initial effects of AF-toxin II, such as irreversible membrane depolarization and increased electrolyte leakage, create a state of cellular stress and membrane instability. nih.govoup.comresearchgate.net It is hypothesized that the cell may initiate a response to repair the compromised plasma membrane, which involves the transport of new membrane material via vesicles from the Golgi apparatus. However, in the presence of the toxin, this process becomes dysregulated, leading to an aberrant fusion of these vesicles. This abnormal fusion event contributes to further membrane damage rather than repair. nih.gov

Research findings indicate that this secondary effect is a hallmark of the cellular response to toxins in the EDA (9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid) family, which includes both AF-toxins and AK-toxins. researchgate.netcdnsciencepub.com While the primary action of AF-toxin II is on the plasma membrane H+-ATPase, the subsequent fusion of Golgi vesicles exacerbates the initial damage, leading to a more comprehensive breakdown of cellular integrity. nih.govnih.gov

| Cellular Target/Process | Observed Effect of AF-toxin II | Timeframe of Observation | References |

|---|---|---|---|

| Plasma Membrane | Irreversible depolarization and increased K+ efflux. | A few minutes after treatment. | nih.govnih.govoup.com |

| Plasma Membrane H+-ATPase | Indirectly affected, leading to disruption of the membrane potential. | Follows initial membrane depolarization. | nih.govnih.gov |

| Golgi Vesicles | Fusion with the plasma membrane. | 1–3 hours after treatment. | nih.govmdpi.comnih.govnih.gov |

| Overall Membrane Integrity | Progressive damage leading to loss of function. | Develops over several hours post-treatment. | researchgate.netresearchgate.netscielo.org.mx |

| Time Post-Exposure | Cellular Event in Susceptible Pear Cells | References |

|---|---|---|

| Minutes | Initial interaction with the plasma membrane, leading to rapid and irreversible depolarization and electrolyte leakage. | nih.govoup.com |

| 1 to 3 Hours | Secondary response involving the fusion of Golgi-derived vesicles with the already damaged plasma membrane. No other intracellular organelles show signs of damage. | nih.govmdpi.comnih.govnih.gov |

| Hours+ | Compounded membrane damage resulting from both the primary toxin action and the secondary vesicle fusion, ultimately leading to cell necrosis. | oup.comresearchgate.net |

Biosynthesis Pathway and Genetic Architecture of Alternaria Af Toxin Production

Elucidation of the Biosynthetic Pathway for AF-toxins

The biosynthesis of AF-toxins, including AF-toxin II, involves a complex series of enzymatic reactions. These toxins are structurally related, sharing a common backbone, the 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety. apsnet.orgoup.com It is the esterification at the 8-hydroxy group of this EDA backbone that gives rise to the different AF-toxin variants. oup.com

Specifically, AF-toxin II is characterized by the esterification of the EDA moiety with 2-hydroxyvaleric acid, an isoleucine derivative. oup.comfrontiersin.org This distinguishes it from other related toxins such as AK-toxin I, which is esterified with a phenylalanine derivative. oup.com The stereochemistry of the EDA component also plays a role in the biological activity of the toxins, with different isomers exhibiting varying levels of toxicity. oup.comoup.com

Time-Course Production Dynamics from Germinating Spores

The production of AF-toxins is closely linked to the germination of fungal spores. Studies have shown that these toxins are released into the surrounding environment during the early stages of spore germination. apsnet.organnualreviews.org High-performance liquid chromatography (HPLC) analysis of spore-germination fluids has been instrumental in monitoring the production of these toxins over time. apsnet.org

For the related AK-toxins, production is detectable within hours of incubation, and the concentration of the toxins in the germination fluid increases steadily as germination progresses. apsnet.org This timed release of toxins is a critical strategy for the pathogen, as it allows for the conditioning of the host tissue, facilitating successful infection. While specific time-course data for AF-toxin II production from germinating spores is not extensively detailed in the provided results, the similar nature of these toxins suggests a comparable production dynamic.

Genetic Organization of AF-toxin Biosynthesis Genes (AFT Genes)

The genes responsible for the biosynthesis of AF-toxins, known as AFT genes, are not randomly distributed throughout the fungal genome. Instead, they are organized into a gene cluster, a common feature for secondary metabolite biosynthesis in fungi. apsnet.orgnih.gov This clustering allows for the coordinated regulation of all the genes required for the production of the toxin.

Homologs of the AKT genes, which are involved in AK-toxin biosynthesis in the Japanese pear pathotype, have been identified in the strawberry pathotype and are crucial for AF-toxin production. nih.govnih.gov The shared structural moiety between AK-toxins and AF-toxins is reflected in the conservation of some of the biosynthetic genes between the two pathotypes. nih.govnih.gov

Localization of AFT Gene Clusters on Conditionally Dispensable Chromosomes (CDCs)

A remarkable feature of the AFT gene cluster is its location on a conditionally dispensable chromosome (CDC). nih.govnih.govnii.ac.jp These small chromosomes, typically less than 2.0 Mb in size, are not essential for the normal growth and development of the fungus but carry genes that confer a selective advantage in specific environments, such as during host infection. nii.ac.jpresearchgate.netresearchgate.net

In the strawberry pathotype strain NAF8, the AFT genes are located on a 1.05-Mb CDC. nih.govnih.govresearchgate.net The dispensable nature of this chromosome has been demonstrated through experiments where its loss resulted in mutants that were unable to produce AF-toxins and were non-pathogenic, yet exhibited normal saprophytic growth. nih.govnii.ac.jp This highlights the critical role of the CDC in the pathogenicity of the fungus. The presence of these toxin-encoding CDCs is a common feature among several Alternaria pathotypes. nii.ac.jpnih.gov

Gene Copy Number Variation and Genomic Features within AFT Regions

The AFT gene regions on the CDC exhibit significant gene copy number variation. nih.govnih.gov In strain NAF8, it was found that all of the AKT homolog AFT genes were present in multiple copies on the 1.05-Mb chromosome. nih.govnih.gov For instance, analysis of the 1.0 Mb chromosome in strain NAF8 revealed the presence of 2 to 7 copies of 20 different AFT regions. frontiersin.org This copy number variation may contribute to the regulation of toxin production levels.

Furthermore, the AFT regions on the CDC are characterized by the presence of transposon-like sequences. apsnet.orgcabidigitallibrary.org In-depth analysis of cosmid clones from the strawberry pathotype identified several such sequences, many of which appear to be inactive "fossils". frontiersin.orgcabidigitallibrary.org The presence of these mobile genetic elements suggests a dynamic evolutionary history of the CDC and the AFT gene cluster, potentially involving horizontal gene transfer events. apsnet.org

Regulatory Mechanisms Governing AF-toxin Biosynthesis

The biosynthesis of AF-toxins is a tightly regulated process, influenced by a variety of factors. While the specific regulatory mechanisms governing AF-toxin production are not as extensively detailed as those for other mycotoxins like aflatoxins, general principles of secondary metabolite regulation in fungi are likely applicable.

The expression of the AFT genes is likely controlled by a combination of pathway-specific and global regulatory factors. Pathway-specific transcription factors, often located within the gene cluster itself, are responsible for activating the expression of the biosynthetic genes in a coordinated manner. In other Alternaria pathotypes, such as the tangerine pathotype, a transcriptional regulator has been identified that contributes to toxin biosynthesis. mdpi.com

Environmental cues such as nutrient availability, pH, and oxidative stress are also known to influence secondary metabolite production in fungi. nih.govfrontiersin.org These signals are transduced through complex signaling pathways, which ultimately impinge on the expression of the biosynthetic genes. For example, in Aspergillus flavus, nitrogen sources have a complex effect on aflatoxin biosynthesis, and key transcription factors are involved in mediating this response. frontiersin.org It is plausible that similar regulatory networks are at play in the control of AF-toxin production in Alternaria alternata.

Advanced Analytical Approaches for Af Toxin Ii Research

Extraction and Isolation Methodologies for Academic Study

The initial and critical step in the analysis of aflatoxins is their effective extraction from the sample matrix and subsequent isolation for academic study. The choice of method depends on the matrix's properties, such as whether it is a solid culture, a liquid medium, or a complex food commodity. clinicalcasereportsint.com

A common approach involves liquid-liquid extraction using polar organic solvents in which aflatoxins are highly soluble. nih.gov For fungal cultures, extraction can be performed using solvents like dichloromethane (B109758) or a hexane (B92381)/methanol (B129727)/water ternary system to remove non-polar components. nih.gov For solid samples such as grains, mixtures of methanol and water (e.g., 55:45 or 8+2 v/v) or acetone (B3395972) and water (e.g., 85+15 v/v) are frequently employed. clinicalcasereportsint.comresearchgate.net For fatty matrices, a defatting step with a non-polar solvent like hexane is often incorporated to improve extraction efficiency. clinicalcasereportsint.com

Following initial extraction, a clean-up or purification step is essential to remove interfering co-extractives. Solid Phase Extraction (SPE) is a widely used technique for this purpose. nih.gov More advanced and highly selective purification is achieved using immunoaffinity columns (IAC). nih.govwaters.com These columns contain antibodies specific to aflatoxins, which bind the toxins while allowing other matrix components to be washed away. waters.com The bound aflatoxins are then eluted with a solvent like methanol or acetonitrile (B52724). waters.com This technique provides a very clean extract, which is crucial for sensitive downstream analysis. nih.govwaters.com Another method, centrifugal partition chromatography, has been developed for the preparative separation of aflatoxins, yielding high-purity fractions suitable for use as analytical standards. nih.gov

Table 1: Overview of Extraction and Purification Techniques for Aflatoxins

| Technique | Principle | Common Solvents/Reagents | Application |

| Liquid-Liquid Extraction (LLE) | Partitioning of aflatoxins between immiscible liquid phases based on solubility. nih.gov | Methanol/water, Acetonitrile/water, Dichloromethane. clinicalcasereportsint.comnih.govnih.gov | Initial extraction from solid or liquid samples. |

| Solid Phase Extraction (SPE) | Separation based on affinity of aflatoxins for a solid sorbent material. nih.gov | C18 cartridges, various elution solvents. nih.gov | Sample clean-up after initial extraction. |

| Immunoaffinity Chromatography (IAC) | Highly selective separation using specific antibodies bound to a solid support. waters.com | Phosphate-buffered saline (PBS) for sample loading, Methanol or Acetonitrile for elution. waters.com | High-purity clean-up for trace-level analysis. |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid separation technique without a solid support, based on partitioning in a biphasic solvent system. nih.gov | Toluene–acetic acid–water systems. nih.gov | Preparative isolation and purification of aflatoxins. |

Chromatographic and Spectroscopic Techniques for Characterization

Once extracted and purified, aflatoxins are characterized and quantified using a combination of chromatographic and spectroscopic methods. These techniques offer high sensitivity and selectivity, which are essential for distinguishing between the different aflatoxin analogues.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of aflatoxins. researchgate.netekb.eg The separation is typically achieved using reverse-phase chromatography with a C18 column. biomedres.info A mobile phase consisting of a mixture of water, methanol, and acetonitrile is commonly used in either isocratic or gradient elution mode. biomedres.info

Detection is most often performed using a fluorescence detector (FLD), as some aflatoxins exhibit strong natural fluorescence. nih.govmdpi.com Specifically, Aflatoxin B2 and G2 are naturally fluorescent, while the more potent Aflatoxins B1 and G1 require a derivatization step to enhance their fluorescence signal for sensitive detection. lctech.de This can be accomplished through post-column derivatization, for instance, by photochemical reaction using UV light (a process that uses the water in the mobile phase) or by reaction with reagents like bromine. waters.comlctech.de A Diode Array Detector (DAD) can also be used, though it is generally less sensitive than FLD for this application. nih.govmdpi.com A typical HPLC analysis can separate the four main aflatoxins (B1, B2, G1, G2) in under 10 minutes. nih.govmdpi.com

Table 2: Example HPLC Conditions for Aflatoxin Analysis

| Parameter | Condition | Source |

| Column | C18 (e.g., 3 mm × 10 mm × 2.6 µm) | biomedres.info |

| Mobile Phase | Water/Acetonitrile/Methanol (6.5:1.75:1.75) | biomedres.info |

| Flow Rate | 1 mL/min | biomedres.info |

| Detection | Fluorescence Detector (FLD) | biomedres.infonih.gov |

| Excitation Wavelength | 365 nm | biomedres.infoekb.eg |

| Emission Wavelength | 425-435 nm | biomedres.infoekb.eg |

| Derivatization (for B1/G1) | Post-column photochemical (UVE) or bromination | waters.comlctech.de |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), has become an indispensable tool for the analysis of mycotoxins. researchgate.netekb.eg It provides unambiguous structural confirmation and highly sensitive quantification, often without the need for derivatization. researchgate.net

In LC-MS/MS systems, electrospray ionization (ESI) is a common technique used to generate ions from the aflatoxin molecules eluting from the LC column. researchgate.net The mass analyzer, such as a triple quadrupole (QqQ) or a quadrupole linear ion trap (QTRAP), can then be operated in selected reaction monitoring (SRM) mode. researchgate.netnih.gov This involves selecting the specific precursor ion of the target aflatoxin and then monitoring for characteristic product ions that are formed upon fragmentation. nih.gov This high degree of specificity allows for accurate quantification even in complex matrices and helps to avoid false positives. researchgate.net High-resolution mass spectrometry (HRMS) using Orbitrap or time-of-flight (TOF) analyzers is also increasingly used, as it allows for the identification of known aflatoxins as well as their previously uncharacterized metabolites or derivatives. researchgate.net

Table 3: Mass Spectrometry Parameters for Selected Aflatoxins

| Compound | Precursor Ion [M+H]⁺ | Product Ions (for SRM) |

| Aflatoxin B1 (AFB1) | 313.1 | 285.1, 241.1 |

| Aflatoxin B2 (AFB2) | 315.1 | 287.1, 259.1 |

| Aflatoxin G1 (AFG1) | 329.1 | 311.1, 243.1 |

| Aflatoxin G2 (AFG2) | 331.1 | 313.1, 231.1 |

Note: Specific ion values can vary slightly based on instrumentation and experimental conditions.

Bioassay Techniques for Assessing Phytotoxic Activity in Research Models

Beyond chemical identification and quantification, understanding the biological effects of toxins is crucial. For phytotoxins, bioassays using plant models are employed to assess their activity and mechanism of action.

The electrolyte leakage assay is a widely used method to quantify cell death and assess cell membrane integrity in plant tissues following exposure to stress, including toxins. nih.govnih.gov The principle of the assay is that healthy plant cells maintain their electrolytes within the cell membrane. protocols.io When cells are damaged by a phytotoxin, the membrane loses its integrity, causing intracellular electrolytes (ions) to leak into the surrounding medium. nih.govife.sk

The extent of this leakage can be quantified by measuring the electrical conductivity of the solution (typically deionized water) in which the plant tissue is submerged. nih.govnih.gov The procedure involves cutting leaf disks or other tissue samples, washing them to remove surface electrolytes from the cutting process, and then incubating them in deionized water with and without the toxin. protocols.io The conductivity of the water is measured at various time points. nih.gov A higher conductivity reading in the toxin-treated sample compared to the control indicates greater membrane damage and thus higher phytotoxic activity. researchgate.net

Leaf puncture assays are a direct method to evaluate the ability of a phytotoxin to reproduce the symptoms of a plant disease. This technique involves the controlled application of a purified toxin solution to a specific site on a susceptible plant leaf.

In a typical assay, a small wound is made on the leaf surface using a needle or scalpel. A droplet of the toxin solution is then applied directly to the wound. Control leaves are treated similarly with just the solvent. The plants are then kept under controlled environmental conditions, and the leaves are observed over several days for the development of disease-like symptoms, such as necrosis (tissue death), chlorosis (yellowing), or lesions around the application site. The size and severity of these symptoms provide a qualitative or semi-quantitative measure of the toxin's phytotoxic potency. This method is particularly useful for confirming that a specific isolated compound is indeed responsible for the symptoms observed during a fungal infection.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the molecular structure of AF toxin II, and how do these approaches address potential ambiguities in characterization?

- Answer : Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are foundational for structural elucidation. For novel toxins, combining these with genomic sequencing (e.g., whole-genome analysis for biosynthetic pathways) ensures accuracy. Contradictions in data (e.g., conflicting NMR peaks) should be resolved using computational modeling or comparative analysis with known analogs .

Q. How can researchers ensure reproducibility in this compound purification protocols across laboratories?

- Answer : Document all steps in detail, including solvent gradients, column specifications, and purity thresholds (e.g., ≥95% by HPLC). Cross-validate results using independent labs and share raw data in supplementary materials. Refer to standardized guidelines for toxin isolation, such as those outlined in Beilstein Journal of Organic Chemistry for experimental transparency .

Q. What are the primary in vitro models for assessing this compound cytotoxicity, and how should control experiments be designed?

- Answer : Use cell lines (e.g., HepG2 for hepatotoxicity) with dose-response curves and viability assays (MTT, ATP luminescence). Include positive controls (e.g., aflatoxin B1) and negative controls (vehicle-only exposure). Validate findings with apoptosis markers (caspase-3) and oxidative stress indicators (ROS levels) .

Advanced Research Questions

Q. How can conflicting toxicological data on this compound be reconciled in meta-analyses?

- Answer : Apply systematic review criteria (PRISMA guidelines) to filter studies by methodology quality. For example, prioritize studies with:

- Defined toxin purity (e.g., LC-MS verification).

- Standardized dosing (mg/kg vs. molarity).

- Species-specific metabolic considerations (e.g., murine vs. primate models).

Use statistical tools (e.g., random-effects models) to account for heterogeneity .

Q. What experimental frameworks are suitable for investigating this compound’s interaction with host microbiota?

- Answer : Combine gnotobiotic animal models with multi-omics approaches:

- Metagenomics : 16S rRNA sequencing to track microbiota shifts.

- Metabolomics : LC-MS/MS to identify toxin-derived metabolites.

- Transcriptomics : Host-pathogen interaction pathways (e.g., NF-κB signaling).

Ensure ethical compliance with microbiota transplantation protocols .

Q. How can machine learning enhance the prediction of this compound’s environmental persistence?

- Answer : Train models on datasets incorporating:

- Physicochemical properties (logP, half-life in soil/water).

- Climatic variables (temperature, humidity).

- Microbial degradation rates (e.g., Pseudomonas spp. activity).

Validate predictions with field studies and adjust for regional agricultural practices .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.